N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperidine ring, and an isoxazole carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the fluoropyrimidine derivative, followed by the formation of the piperidine ring. The final step involves the coupling of the piperidine derivative with the isoxazole carboxamide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence key signaling cascades involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
- N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide .
Uniqueness
What sets N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide (often referred to in literature as a piperidine derivative) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring substituted with a 5-fluoropyrimidine moiety.
- An isoxazole ring which contributes to its biological activity.
- A carboxamide functional group that may enhance its interaction with biological targets.
The molecular formula is C15H18FN3O2, and it has a molecular weight of approximately 295.32 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as:
- Receptors : It may act as an antagonist or agonist at various receptors, influencing signaling pathways involved in cellular functions.
- Enzymes : The compound could inhibit or activate enzymes critical for metabolic processes or disease pathways.
Research indicates that the fluorine atom in the pyrimidine ring enhances the compound's binding affinity and metabolic stability, making it a promising candidate for drug development.
In Vitro Studies
Several studies have explored the in vitro effects of this compound:
- Anticancer Activity :
- Antibacterial Properties :
In Vivo Studies
In vivo studies have further elucidated the pharmacological potential of this compound:
- Animal Models : In mouse models of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating potential anti-inflammatory properties.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on tumor growth in xenograft models. Mice treated with this compound showed a 60% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis (cleaved caspase 3) in treated tumors .
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of the compound in models of neurodegeneration. Administration led to improved cognitive function and reduced neuronal death in models of Alzheimer's disease. The mechanism was linked to modulation of amyloid-beta aggregation and tau phosphorylation pathways.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O2/c1-10-14(11(2)24-21-10)15(23)18-7-12-3-5-22(6-4-12)16-19-8-13(17)9-20-16/h8-9,12H,3-7H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIJZRCXAXMVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.